molecular formula C9H6BrF4NO B3072366 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1016721-77-9

2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B3072366
CAS No.: 1016721-77-9
M. Wt: 300.05 g/mol
InChI Key: IBVWJWLVOMTMRE-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and trifluoroethyl groups attached to a benzamide core

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The exact nature of these interactions and the resulting changes in cellular function would depend on the specific target .

Biochemical Pathways

The impact of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide on biochemical pathways is not well-documented. Given the compound’s structure, it might be involved in pathways where benzamides and trifluoroethyl groups play a role. Without specific target information, it’s difficult to predict the exact pathways and their downstream effects .

Pharmacokinetics

The compound’s predicted boiling point is 294.5±40.0 °C and its predicted density is 1.648±0.06 g/cm3 . These properties could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a novel compound, its effects at the molecular and cellular level would need to be studied in detail through experimental research .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, its predicted pKa is 11.40±0.46 , suggesting that it might exist primarily in its deprotonated form in physiological pH. Without specific experimental data, it’s difficult to predict the exact influence of environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzoyl chloride and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-bromo-5-fluorobenzoyl chloride is added dropwise to a solution of 2,2,2-trifluoroethylamine in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones if sulfur-containing groups are introduced.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-N-(phenylmethyl)benzamide
  • 2-Bromo-N-(tert-butyl)-5-fluorobenzamide
  • 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF4NO/c10-7-2-1-5(11)3-6(7)8(16)15-4-9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVWJWLVOMTMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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